molecular formula C23H17BrN2O2 B11673892 2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11673892
M. Wt: 433.3 g/mol
InChI Key: ACBYPACYROAYRE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a quinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves a multistep process. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxybenzene derivative reacts with an appropriate electrophile.

    Formation of Carboxamide Moiety: The final step involves the formation of the carboxamide moiety through the reaction of the quinoline derivative with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide
  • 2-(4-fluorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide
  • 2-(4-iodophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

Uniqueness

2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17BrN2O2/c1-28-18-12-10-17(11-13-18)25-23(27)20-14-22(15-6-8-16(24)9-7-15)26-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,25,27)

InChI Key

ACBYPACYROAYRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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